molecular formula C8H10N6O4 B3494576 4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine

4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine

Cat. No.: B3494576
M. Wt: 254.20 g/mol
InChI Key: HASOVGMCJWMVMT-UHFFFAOYSA-N
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Description

4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine is a complex organic compound that features both imidazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole precursors. One common method involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide to form the intermediate 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol. This intermediate is then reacted with 1,2,5-oxadiazole-3-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage microbial DNA, leading to its antimicrobial effects. The imidazole ring can also interact with various enzymes, inhibiting their activity and contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.

    Tinidazole: Another antimicrobial agent with a nitroimidazole moiety.

    Ornidazole: Similar in structure and used for similar therapeutic purposes.

Uniqueness

4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine is unique due to the presence of both imidazole and oxadiazole rings, which may confer additional biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O4/c1-5-10-4-6(14(15)16)13(5)2-3-17-8-7(9)11-18-12-8/h4H,2-3H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASOVGMCJWMVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC2=NON=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine
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4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine
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4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine
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4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine
Reactant of Route 5
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4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine
Reactant of Route 6
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4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-1,2,5-oxadiazol-3-amine

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